Boron;nickel

Electroless nickel coating Vickers microhardness Wear-resistant surface engineering

Boron + nickel, designated under CAS 11099‑25‑5 as a nonbase boron‑nickel alloy, encompasses a family of Ni‑B intermetallic phases (NiB, Ni₂B, Ni₃B, Ni₄B₃) and amorphous/nanocrystalline alloys whose properties are highly sensitive to boron content and thermal history. Industrially, these materials are deployed in two principal forms: electroless Ni‑B coatings valued for exceptional as‑deposited hardness and wear resistance, and amorphous Ni‑B alloy catalysts used in selective hydrogenation reactions where the boron‑induced electronic modification of nickel creates distinct activity and selectivity profiles relative to conventional nickel catalysts.

Molecular Formula BNi
Molecular Weight 69.51 g/mol
CAS No. 11099-25-5
Cat. No. B1172368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron;nickel
CAS11099-25-5
SynonymsBoron alloy, nonbase, B,Ni
Molecular FormulaBNi
Molecular Weight69.51 g/mol
Structural Identifiers
InChIInChI=1S/B.Ni
InChIKeyQDWJUBJKEHXSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boron-Nickel Alloy (CAS 11099-25-5): Technical Baseline and Industrial Positioning


Boron + nickel, designated under CAS 11099‑25‑5 as a nonbase boron‑nickel alloy, encompasses a family of Ni‑B intermetallic phases (NiB, Ni₂B, Ni₃B, Ni₄B₃) and amorphous/nanocrystalline alloys whose properties are highly sensitive to boron content and thermal history [1]. Industrially, these materials are deployed in two principal forms: electroless Ni‑B coatings valued for exceptional as‑deposited hardness and wear resistance, and amorphous Ni‑B alloy catalysts used in selective hydrogenation reactions where the boron‑induced electronic modification of nickel creates distinct activity and selectivity profiles relative to conventional nickel catalysts [2][3].

Why Ni–P, Commercial Nickel, or Hard Chrome Cannot Directly Replace Boron–Nickel (CAS 11099-25-5)


Substituting Ni–P for Ni–B forfeits the hardness and wear‑resistance advantage that defines the boron‑bearing system: electroless Ni–B coatings consistently deliver 900–1250 HV versus 500–700 HV for mid‑phosphorus Ni–P [1]. In catalysis, the electron‑donating character of boron (opposite to the electron‑withdrawing effect of phosphorus) fundamentally alters the electronic density on nickel active sites, producing divergent hydrogenation selectivities that cannot be replicated by Ni–P or Raney nickel [2][3]. In tribological applications, Ni–B achieves a post‑heat‑treatment Taber Wear Index of approximately 6, whereas Ni–P coatings register 10–12 under identical conditions — a nearly twofold difference in abrasion resistance [4]. These property gaps are intrinsic to the boron‑nickel chemistry and phase structure, meaning generic in‑class substitution without matching boron content and thermal processing will systematically underperform against the target specification.

Head‑to‑Head Quantitative Differentiation Evidence for Boron–Nickel (CAS 11099-25-5) Against Closest Comparators


As‑Deposited and Heat‑Treated Vickers Hardness: Electroless Ni–B vs. Electroless Ni–P Coatings

Electroless nickel–boron coatings exhibit significantly higher hardness than nickel–phosphorus coatings across all thermal conditions. In direct comparative measurements on mild steel substrates at equivalent 20 µm thickness, as‑deposited Ni–B reaches approximately 900 HV₁₀₀, while mid‑phosphorus Ni–P records 500–700 HV₁₀₀ [1]. After optimal heat treatment at 400 °C, Ni–B hardness increases to 1200–1250 HV due to precipitation of nanocrystalline Ni₃B, whereas Ni–P does not achieve comparable hardening under the same thermal cycle [2].

Electroless nickel coating Vickers microhardness Wear-resistant surface engineering

Taber Abrasion Resistance: Electroless Ni–B (Lead‑Stabilized) vs. Electroless Ni–P Coatings

In a systematic multi‑chemistry comparison on steel substrates, the Ni–B (lead‑stabilized) coating achieved a Taber Wear Index (TWI) of 6 after heat treatment, measured using CS‑10 abrasive wheels [1][2]. By contrast, low‑phosphorus and high‑phosphorus Ni–P coatings recorded TWI values of 10–12 under identical post‑heat‑treatment conditions. A lower TWI indicates superior abrasion resistance; thus Ni–B outperforms Ni–P by approximately 40–50% on this industry‑standard metric. Ni–B (thallium‑stabilized) and medium‑phosphorus Ni–P variants performed even more poorly, confirming that boron incorporation and stabilizer selection are jointly critical to ultimate wear performance.

Abrasion resistance Taber Wear Index Electroless nickel benchmark

Trans‑Fatty Acid Selectivity in Edible Oil Hydrogenation: Amorphous Ni–B Nanocatalyst vs. Commercial Nickel Catalyst

When soybean oil was hydrogenated under identical conditions, an amorphous Ni–B alloy nanocatalyst produced hydrogenated oil containing approximately half the trans‑fatty acid content of oil processed with a commercial nickel catalyst [1]. The Ni–B catalyst demonstrated lower selectivity toward trans‑fatty acid formation but higher selectivity toward the desired fully saturated product (stearic acid). The incorporation of boron into the nickel matrix increased the stearic‑acid‑to‑trans‑fat selectivity ratio without altering linolenic selectivity, indicating a pathway‑specific modulation of the hydrogenation mechanism [2]. Some Ni–B formulations achieved activities comparable to conventional nickel and even palladium catalysts, making the trans‑fat advantage a net gain rather than a trade‑off against activity.

Edible oil hydrogenation Trans-fat reduction Ni–B amorphous alloy catalyst

Hardness Benchmarking: Lead‑Free Electroless Ni–B Coating vs. Hexavalent Hard Chromium Coating

A stabilizer‑free (lead‑free and thallium‑free) electroless Ni–B deposit was characterized and directly benchmarked against hexavalent hard chromium. The Ni–B coating delivered a Vickers hardness of 933 ± 56 HV₅₀ (866 ± 30 HK₅₀) and an instrumented indentation hardness of 12 GPa in the as‑deposited state — values described as similar to those of hexavalent hard chromium [1]. After heat treatment, Ni–B hardness rises to >1100 HV [2] and, when subjected to nitriding post‑treatment, can reach up to 1600 HV₁₀₀ — substantially exceeding hard chrome [3]. Critically, the Ni–B coating provides these mechanical properties with exceptional dimensional conformity on complex geometries, a capability inherent to electroless deposition that chrome electroplating cannot match.

Hard chrome replacement Electroless nickel-boron Environmentally compliant hard coatings

Phase‑Dependent Catalytic Activity: Nanocrystalline Ni₃B vs. Amorphous Ni–B vs. Crystalline Ni for Benzene Hydrogenation

The catalytic activity of Ni–B alloys for benzene hydrogenation is critically dependent on the annealing‑temperature‑determined phase composition. A nano‑amorphous Ni–B catalyst annealed at the optimized temperature of 623 K (350 °C) reached a benzene conversion of 63% and a turnover frequency (TOF) of 0.67 s⁻¹ — values approximately 110% and 70% higher, respectively, than those of the as‑prepared (fully amorphous) catalyst [1]. The activity order established experimentally is: nanocrystalline Ni > nano‑amorphous Ni–B alloy > crystalline Ni ≈ crystalline Ni₃B. The enhanced activity at 623 K is attributed to the formation of nanocrystalline Ni coexisting with crystalline Ni₃B, which provides Ni–B ensembles that serve as the active sites. Annealing at higher temperature (773 K) causes decomposition of Ni₃B into crystalline Ni and grain aggregation, collapsing catalytic activity [2]. A separate study confirmed that nanocrystalline Ni₃B exhibits higher benzene hydrogenation activity than ultrafine Ni–B amorphous alloy or polycrystalline metallic Ni, directly demonstrating that both Ni and B atoms participate in constituting the catalytically active center [3].

Benzene hydrogenation Ni₃B nanocrystalline catalyst Amorphous alloy catalyst annealing

Evidence‑Linked Application Scenarios for Boron–Nickel Alloy (CAS 11099-25-5)


High‑Wear Mechanical Components: Replacement of Hard Chrome and Ni–P Coatings in Aerospace, Automotive, and Tooling

Where components such as hydraulic rods, transmission parts, injection molds, or gun barrel interiors require maximum surface hardness without the environmental burden of hexavalent chromium, electroless Ni–B coatings (particularly lead‑free formulations) provide as‑deposited hardness matching hard chrome (933 HV) and heat‑treated values exceeding 1100 HV, with a Taber Wear Index of 6 that is approximately half that of competing Ni–P coatings [1][2]. The electroless deposition process additionally ensures uniform coating thickness on complex internal geometries, a critical advantage over line‑of‑sight electroplating processes [3].

Edible Oil Hydrogenation: Trans‑Fat‑Minimized Processing with Amorphous Ni–B Nanocatalysts

Food manufacturers facing tightening trans‑fat regulations can specify amorphous Ni–B alloy nanocatalysts that, under standard hydrogenation conditions, produce approximately 50% less trans‑fatty acid content in soybean oil compared with conventional commercial nickel catalysts, while maintaining comparable hydrogenation activity and increasing selectivity toward the desired stearic acid end‑product [4]. The synthesis simplicity of chemical‑reduction‑prepared Ni–B catalysts further supports scalable industrial deployment [5].

Selective Hydrogenation of Aromatics: Phase‑Controlled Ni₃B Catalysts for Fine Chemical Synthesis

In benzene‑to‑cyclohexane hydrogenation and related aromatic saturation processes, the catalytic activity is maximized when the Ni–B alloy is annealed at 623 K to generate a nanocrystalline Ni + Ni₃B mixed phase, achieving a benzene conversion of 63% and TOF of 0.67 s⁻¹ — a >100% activity improvement over the as‑prepared amorphous form [6]. This strict dependence of performance on annealing temperature and resulting phase composition means that procurement specifications must include thermal history parameters, not merely bulk composition, to guarantee reproducible catalytic output [7].

Environmental Compliance-Driven Surface Engineering: Lead‑Free Ni–B as a Drop‑In Hard Chrome Substitute

Regulatory frameworks including EU REACH and OSHA standards are mandating the phase‑out of hexavalent chromium plating. Stabilizer‑free electroless Ni–B formulations, which eliminate both toxic heavy‑metal stabilizers (Pb, Tl) and hexavalent chromium, offer a compliant alternative with quantified hardness parity to hard chrome and superior post‑treatment hardening potential up to 1600 HV after nitriding [1][8]. This combination of environmental compliance and performance parity makes Ni–B the leading candidate for hard‑chrome replacement programs in regulated industries.

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